1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine-2,5-dione core, piperidine, and piperazine rings, as well as chloro and fluoro substituents on the phenyl rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 4-(4-fluorophenyl)piperazine. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chloro or fluoro substituents with other functional groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: This compound shares the chloro and fluoro substituents on the phenyl ring and the piperazine ring but lacks the pyrrolidine-2,5-dione core.
1-(4-Fluorophenyl)piperazine: Similar to the previous compound but with only a fluoro substituent on the phenyl ring.
(3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone: This compound features a similar phenyl ring substitution pattern and piperidine ring but differs in the overall structure and functional groups.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C25H27ClF2N4O2 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H27ClF2N4O2/c26-21-15-20(5-6-22(21)28)32-24(33)16-23(25(32)34)31-9-7-19(8-10-31)30-13-11-29(12-14-30)18-3-1-17(27)2-4-18/h1-6,15,19,23H,7-14,16H2 |
InChI Key |
FUHGLBSDBLOMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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